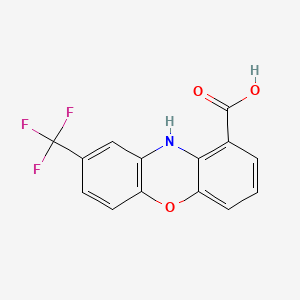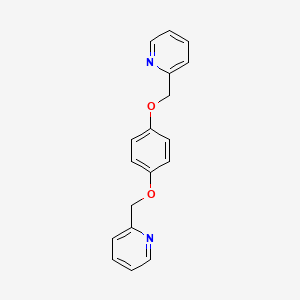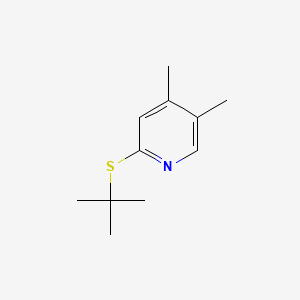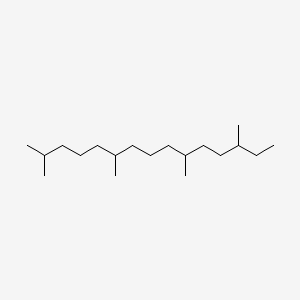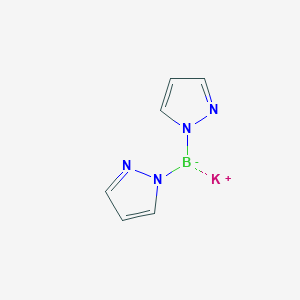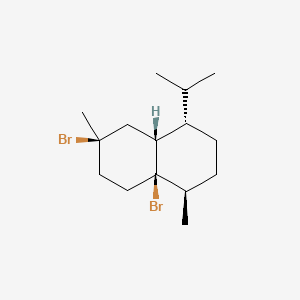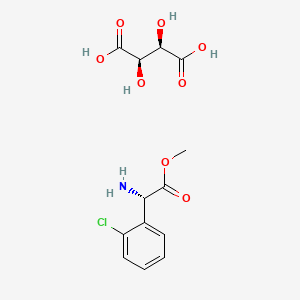
(S)-(+)-2-Chlorophenylglycine methyl ester tartrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(S)-(+)-2-Chlorophenylglycine methyl ester tartrate” is a chemical compound with the linear formula C13H16ClNO8 . It has a molecular weight of 349.72 . This compound is typically stored at +4°C and appears as a white to off-white solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H10ClNO2.C4H6O6/c1-13-9(12)8(11)6-4-2-3-5-7(6)10;5-1(3(7)8)2(6)4(9)10/h2-5,8H,11H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t8-;/m0./s1 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 349.72 . It appears as a white to off-white solid and is typically stored at +4°C .Applications De Recherche Scientifique
Enantioselective Bioresolution
(S)-2-chlorophenylglycine methyl ester, a key chiral building block in the synthesis of clopidogrel (an antiaggregatory and antithrombotic drug), has been synthesized through enantioselective bioresolution. Protease 6SD immobilized on multi-walled carbon nanotubes facilitated this synthesis, achieving over 99% enantiomeric excess and demonstrating potential for industrial application due to its recycling performance (Weng et al., 2020).
Resolution with (+)-Tartaric Acid
The resolution of DL-phenylglycine esters with (+)-tartaric acid has been explored, yielding D-ester hydrogen (+)-tartrate salts. This process demonstrates the feasibility of using (+)-tartaric acid for resolving esters of phenylglycine, a category to which (S)-2-chlorophenylglycine methyl ester belongs (Clark et al., 1976).
Application in Synthesis of Clopidogrel Isomers
(S)-2-chlorophenylglycine methyl ester has been used in the synthesis of an isomer of clopidogrel, highlighting its utility in creating variations of commercially significant pharmaceutical compounds (Wei-hui, 2010).
Novel Chiral Stationary Phases
The compound has been utilized in the preparation of novel brush-type chiral stationary phases based on phenylglycine derivatives. These phases are important in enantioselective chromatographic processes, showcasing the role of (S)-2-chlorophenylglycine methyl ester in advancing chromatographic techniques (Qi, 2015).
As Plasticizers in Sustainable Chemistry
Esters of tartaric acid, including derivatives of (S)-2-chlorophenylglycine methyl ester, have been studied as potential 'double green' plasticizers. Their application in modifying the thermal transition properties of polylactide demonstrates the compound's potential in environmentally friendly material science (Zawada et al., 2017).
Biodiesel Production Optimization
In the field of bioresource technology, sodium potassium tartrate doped zirconia, which can be derived from tartaric acid, has been investigated for optimizing biodiesel production, underscoring the compound's relevance in energy sustainability research (Li et al., 2013).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;methyl (2S)-2-amino-2-(2-chlorophenyl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2.C4H6O6/c1-13-9(12)8(11)6-4-2-3-5-7(6)10;5-1(3(7)8)2(6)4(9)10/h2-5,8H,11H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t8-;1-,2-/m01/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVKGOSHITUHKGR-YIDNRZKSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1Cl)N.C(C(C(=O)O)O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](C1=CC=CC=C1Cl)N.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141109-15-1 |
Source


|
| Record name | Benzeneacetic acid, α-amino-2-chloro-, methyl ester, (αS)-, (2R,3R)-2,3-dihydroxybutanedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=141109-15-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S,10R,13S,14S,16R)-16-Bromo-10,13-dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16-tetradecahydrospiro[cyclopenta[a]phenanthrene-17,2'-[1,3]dioxolan]-3-ol](/img/structure/B579808.png)
